3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea
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Overview
Description
3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an oxane ring, a sulfanyl group, and a phenylethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea typically involves multiple steps, starting with the preparation of the oxane ring and the sulfanyl group. One common method involves the reaction of oxirane with thiol compounds under basic conditions to form the oxane-sulfanyl intermediate. This intermediate is then reacted with phenylethyl isocyanate to form the final urea derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylethyl group.
Scientific Research Applications
3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The phenylethyl group may interact with aromatic residues in proteins, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)amine: Similar structure but with an amine group instead of a urea group.
3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea is unique due to the presence of the urea moiety, which can form hydrogen bonds and interact with biological targets in a distinct manner compared to amines and carbamates. This uniqueness contributes to its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-16(17-9-6-14-4-2-1-3-5-14)18-10-13-21-15-7-11-20-12-8-15/h1-5,15H,6-13H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTCJUAQUTVMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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